7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
CAS No.: 436091-40-6
Cat. No.: VC4184332
Molecular Formula: C14H13NO3
Molecular Weight: 243.262
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436091-40-6 |
|---|---|
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.262 |
| IUPAC Name | 7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
| Standard InChI | InChI=1S/C14H13NO3/c1-18-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17) |
| Standard InChI Key | ABBJPLPOCNJGJQ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The molecular formula of 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol . The core structure consists of a quinoline ring fused to a cyclopentane moiety, with a methoxy (-OCH₃) group at position 7 and a carboxylic acid (-COOH) group at position 9 . The planar quinoline system facilitates π-π interactions, while the methoxy and carboxylic acid groups enhance solubility and hydrogen-bonding potential .
Key Structural Features:
-
Quinoline backbone: Enables DNA intercalation and enzyme inhibition .
-
Methoxy group: Electron-donating effects modulate electronic properties and bioavailability .
-
Carboxylic acid: Enhances binding to biological targets via hydrogen bonding .
The SMILES notation (COC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O) and InChIKey (ABBJPLPOCNJGJQ-UHFFFAOYSA-N) further delineate its stereoelectronic profile .
Synthesis Methods
Modular Synthetic Routes
The synthesis typically begins with isatin (1), subjected to a Pfitzinger reaction with cyclopentanone to yield 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (2) . Subsequent Knoevenagel condensation with substituted benzaldehydes generates intermediates 3 and 4, which are coupled with amines to produce target derivatives .
Representative Synthesis Pathway:
-
Pfitzinger Reaction:
-
Knoevenagel Condensation:
-
Amide Coupling:
This modular approach allows structural diversification, critical for structure-activity relationship (SAR) studies .
Biological Activities
Anticancer Properties
Studies highlight its cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cell lines . While the parent compound exhibits moderate activity (IC₅₀ >50 µM), derivatives with halogenated aryl groups show enhanced potency . For example, bromophenyl-substituted analogs demonstrate IC₃₀ values of 24.4 µM in HeLa cells .
Cytotoxicity Data:
| Cell Line | IC₅₀ (µM) | Key Derivative Modifications |
|---|---|---|
| MCF-7 | >50 | Parent compound |
| HCT-116 | >50 | Parent compound |
| HeLa | 24.4 | 9-(3-Bromo-phenyl)-substituted |
Mechanism of Action
The compound likely inhibits DNA topoisomerases and intercalates into DNA, disrupting replication . Molecular docking studies suggest binding to the RVxF-accommodating site of protein phosphatase 1 (PP1), a regulator of cell cycle progression . Additionally, the carboxylic acid group may chelate metal ions in enzymatic active sites .
Comparative Analysis with Analogues
Substituent Effects
-
7-Methoxy vs. 7-Chloro: Methoxy derivatives exhibit lower cytotoxicity but improved solubility compared to chloro analogues.
-
Carboxylic Acid vs. Ester: The free carboxylic acid enhances target binding but reduces membrane permeability relative to ester prodrugs .
Activity Comparison:
| Compound | Anticancer Activity (IC₅₀, µM) | Solubility (mg/mL) |
|---|---|---|
| 7-Methoxy-cyclopentaquinoline | >50 (MCF-7) | 0.12 |
| 7,9-Dichloro-cyclopentaquinoline | 5.0 (HeLa) | 0.05 |
| 9-Carboxamide derivative | 3.65 (AChE inhibition) | 0.18 |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume